Cas no 867330-26-5 (7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine)

7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine structure
867330-26-5 structure
Product name:7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine
CAS No:867330-26-5
MF:C8H7BrN4
Molecular Weight:239.071979761124
MDL:MFCD12031506
CID:844391
PubChem ID:24822752

7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine 化学的及び物理的性質

名前と識別子

    • 7-bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
    • 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-
    • 7-bromo-5-methyl-1,2,4-Benzotriazin-3-amine
    • 7-bromo-5-methyl-1,2,4-benzotriazin-3-ylamine
    • 7-bromo-5-methyl-benzo[1,2,4]triazin-3-ylamine
    • RGCPQJWQLGCWGM-UHFFFAOYSA-N
    • 3640AC
    • MB11553
    • CHM0028002
    • FCH1409587
    • OR350428
    • AX8163363
    • 330B265
    • 1,2,4-Benzotriazin-3-aMine,7-broMo-5-Methyl-
    • 7-Bromo-5-methylbenzo[e][1,2,4]tr
    • 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine (ACI)
    • 867330-26-5
    • CS-M1980
    • AKOS016002951
    • 7-BROMO-5-METHYL-BENZO[1,2,4]TRIAZIN-3-YL AMINE
    • DB-076732
    • DTXSID30647588
    • TQP0608
    • CS-14405
    • MFCD12031506
    • SCHEMBL4264720
    • 7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine
    • MDL: MFCD12031506
    • インチ: 1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13)
    • InChIKey: RGCPQJWQLGCWGM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C2C(=NN=C(N)N=2)C=1

計算された属性

  • 精确分子量: 237.98500
  • 同位素质量: 237.985
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 189
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 64.7

じっけんとくせい

  • 密度みつど: 1.732
  • Boiling Point: 434.439 °C at 760 mmHg
  • フラッシュポイント: 434.439 °C at 760 mmHg
  • Refractive Index: 1.731
  • PSA: 64.69000
  • LogP: 2.25910

7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine Security Information

7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM153911-250mg
7-bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
867330-26-5 95%
250mg
$*** 2023-05-29
eNovation Chemicals LLC
D766976-100mg
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
867330-26-5 98%
100mg
$195 2024-06-07
ChemScence
CS-M1980-1g
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
867330-26-5 99.41%
1g
$495.0 2022-04-26
TRC
B817053-10mg
7-Bromo-5-Methylbenzo[E][1,2,4]Triazin-3-Amine
867330-26-5
10mg
$ 50.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B51990-250mg
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
867330-26-5 99%
250mg
¥1978.0 2022-04-28
1PlusChem
1P004NWL-250mg
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
867330-26-5 95%
250mg
$206.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059151-250mg
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
867330-26-5 98%
250mg
¥2678.00 2024-04-27
Aaron
AR004O4X-1g
7-Bromo-5-Methylbenzo[E][1,2,4]Triazin-3-Amine
867330-26-5 97%
1g
$548.00 2025-02-10
1PlusChem
1P004NWL-500mg
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
867330-26-5 95%
500mg
$323.00 2024-04-21
A2B Chem LLC
AC16805-1mg
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
867330-26-5 95
1mg
$73.00 2024-04-19

7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  10 h, rt
Reference
Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration
Palanki, Moorthy S. S.; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1546-1559

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, 110 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, rt
Reference
The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes
Cao, Jianguo; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(21), 5812-5818

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, 110 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 22 °C
Reference
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine-a potent, orally active Src kinase inhibitor with antitumor activity in preclinical assays
Noronha, Glenn; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(3), 602-608

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, rt
Reference
The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes
Cao, Jianguo; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(21), 5812-5818

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  12 h, 100 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 100 °C; 100 °C → rt
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  10 h, rt
Reference
Development of Prodrug 4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl Benzoate (TG100801): A Topically Administered Therapeutic Candidate in Clinical Trials for the Treatment of Age-Related Macular Degeneration
Palanki, Moorthy S. S.; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1546-1559

7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine Raw materials

7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine Preparation Products

7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine 関連文献

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Amadis Chemical Company Limited
(CAS:867330-26-5)7-Bromo-5-MethylbenzoE1,2,4Triazin-3-Amine
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Purity:99%/99%/99%
はかる:100mg/250mg/1g
Price ($):158/263/559